

OTS964 Hydrochloride: A Comprehensive Technical Guide to a Potent TOPK Inhibitor

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Compound of Interest		
Compound Name:	OTS964 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide array of human cancers and correlated with poor prognosis.[1] This technical guide provides an in-depth overview of OTS964 hydrochloride, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. Through the inhibition of TOPK, OTS964 disrupts a critical cellular process known as cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[2][3] This unique mechanism of action has demonstrated remarkable anti-tumor activity, including complete tumor regression in preclinical xenograft models of human lung cancer.[4] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting TOPK with OTS964.

Introduction to OTS964 Hydrochloride and TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in numerous malignancies, making it an attractive target for cancer therapy.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis.[3]

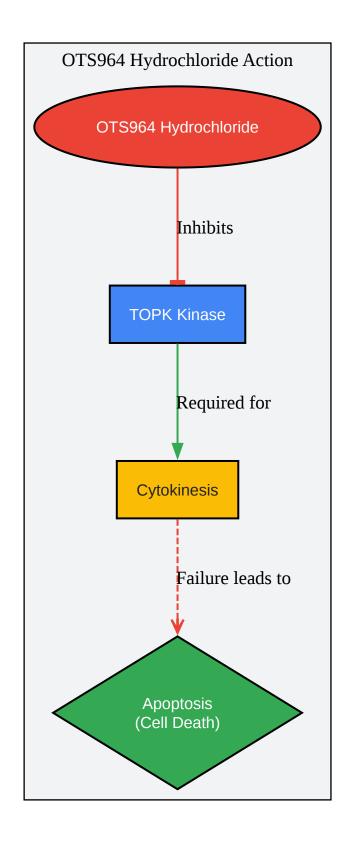


OTS964 hydrochloride is a small molecule inhibitor that demonstrates high affinity and selectivity for TOPK.[2] It has an IC50 of 28 nM in a cell-free assay.[6][7] Notably, OTS964 also exhibits potent inhibitory activity against cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[6]

Mechanism of Action

The primary mechanism of action of OTS964 is the inhibition of TOPK's kinase activity. This inhibition disrupts the final stages of cell division, leading to a failure of cytokinesis.[2][3] Timelapse imaging studies have shown that cancer cells treated with OTS964 initiate cell division but are unable to complete the separation into two daughter cells, resulting in a cytokinesis defect.[6] This ultimately triggers programmed cell death, or apoptosis.[2][6]





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Caption: Mechanism of Action of OTS964 Hydrochloride.



Quantitative Data In Vitro Efficacy: IC50 Values

OTS964 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)[6]
LU-99	Lung Cancer	7.6
HepG2	Liver Cancer	19
Daudi	Burkitt's Lymphoma	25
A549	Lung Cancer	31
UM-UC-3	Bladder Cancer	32
HCT-116	Colon Cancer	33
MKN1	Stomach Cancer	38
MKN45	Stomach Cancer	39
22Rv1	Prostate Cancer	50
DU4475	Breast Cancer	53
T47D	Breast Cancer	72
MDA-MB-231	Breast Cancer	73
MIAPaca-2	Pancreatic Cancer	30
HT29	Colon Cancer (TOPK-negative)	290

In Vivo Efficacy: Xenograft Models

Preclinical studies using mouse xenograft models of human cancer have shown remarkable efficacy of OTS964, with both intravenous and oral administration leading to complete tumor regression.[4]



Animal Model	Tumor Type	Administration Route	Dosage	Outcome[4][8]
Nude mice	LU-99 (Human Lung Cancer)	Intravenous (liposomal)	40 mg/kg, twice a week for 3 weeks	Complete tumor regression in 5 out of 6 mice.
Nude mice	LU-99 (Human Lung Cancer)	Oral	100 mg/kg, daily for 2 weeks	Complete tumor regression in all 6 mice.

Experimental ProtocolsIn Vitro Kinase Assay

This protocol outlines a general procedure to determine the inhibitory activity of OTS964 on TOPK kinase.

Materials:

- · Recombinant active TOPK enzyme
- Suitable substrate (e.g., histone H2AX)[9]
- ATP (radiolabeled with y-32P or a non-radioactive detection system like ADP-Glo™)[1][9]
- Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[1]
- OTS964 hydrochloride
- SDS-PAGE apparatus and reagents
- Phosphorimager or luminescence plate reader

Procedure:[1][9]

 Prepare a reaction mixture containing the kinase reaction buffer, recombinant TOPK enzyme, and the substrate.

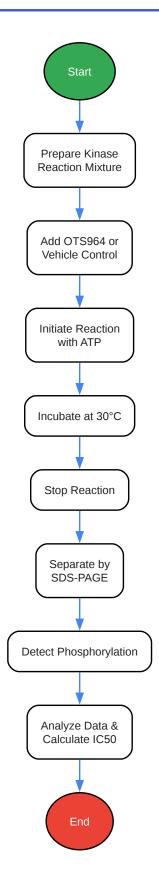






- Add varying concentrations of OTS964 hydrochloride or vehicle control (e.g., DMSO) to the reaction mixture.
- · Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30-120 minutes).[1][9]
- Stop the reaction.
- Separate the phosphorylated substrate by SDS-PAGE.
- Detect the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or a luminescence plate reader (for ADP-Glo™ assay).
- Quantify the kinase activity and calculate the IC50 value of OTS964.





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Caption: In Vitro Kinase Assay Workflow.



Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of OTS964 on cancer cell lines.

Materials:

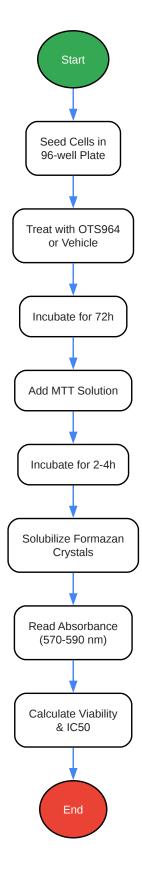
- Cancer cell line of interest (e.g., A549)
- · Complete culture medium
- 96-well plates
- OTS964 hydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
- Microplate reader

Procedure:[10][11]

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
- Treat the cells with a range of concentrations of OTS964 hydrochloride or vehicle control (DMSO).
- Incubate the plate for a specified period (typically 72 hours).[6]
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.





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Caption: MTT Cell Viability Assay Workflow.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of OTS964 in a lung cancer xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- LU-99 human lung cancer cells
- OTS964 hydrochloride
- Vehicle for administration (e.g., for oral gavage or preparation of liposomal formulation)
- · Calipers for tumor measurement

Procedure:[4]

- Subcutaneously implant LU-99 cells into the flank of the immunocompromised mice.
- Allow tumors to grow to a palpable size (e.g., 150 mm³).
- Randomize mice into treatment and control groups.
- Administer OTS964 hydrochloride or vehicle according to the desired route and schedule (e.g., 100 mg/kg daily via oral gavage for 2 weeks).
- Monitor tumor growth by measuring with calipers at regular intervals.
- Monitor animal health and body weight.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways

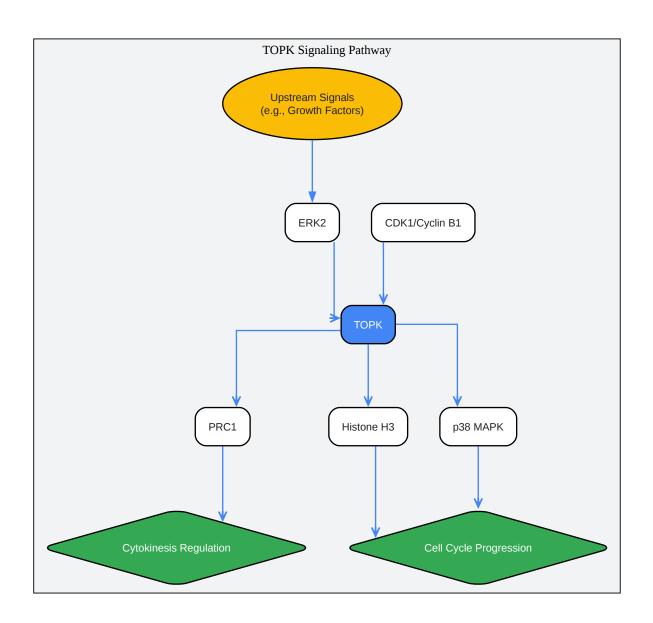


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TOPK is integrated into complex signaling networks that regulate cell proliferation and survival. It can be activated by various upstream kinases and, in turn, phosphorylates a range of downstream substrates.





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Caption: Simplified TOPK Signaling Pathway.



Conclusion

OTS964 hydrochloride is a promising anti-cancer agent with a unique mechanism of action that targets the mitotic kinase TOPK. Its ability to induce cytokinesis failure and subsequent apoptosis in cancer cells has been demonstrated in a variety of preclinical models, leading to complete tumor regression in some instances. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of OTS964 and the broader strategy of TOPK inhibition in oncology.

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